![molecular formula C21H18N6O B2823539 1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine CAS No. 1207036-45-0](/img/structure/B2823539.png)
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a sulfonyl group, a methoxyphenyl group, a fluorophenyl group, and an oxadiazolyl group attached to a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the piperidine ring and the various attached groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the piperidine ring could potentially undergo reactions at the nitrogen atom .Scientific Research Applications
1-(4-methylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Catalytic Protodeboronation: This compound has been used in the catalytic protodeboronation of pinacol boronic esters. This process involves a radical approach and allows for formal anti-Markovnikov alkene hydromethylation .
Anti-Tubercular Agents: The compound has also been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine
Anticancer Activity: 1,3,4-Thiadiazole derivatives, which this compound is a part of, have been considered as potential anticancer agents .
Antibacterial Activity: These derivatives have also shown a broad biological activity spectrum including antibacterial properties .
Antifungal Activity: They have also been found to have antifungal properties .
Anti-Inflammatory Activity: 1,3,4-Thiadiazole derivatives have been found to have anti-inflammatory properties .
Antiviral Activity: These compounds have also shown antiviral properties .
Anticonvulsant Activity: They have also been found to have anticonvulsant properties .
Mechanism of Action
Target of Action
The primary target of these compounds is the Ghrelin O-acyl Transferase (GOAT) . GOAT is an enzyme that plays a crucial role in the acylation of ghrelin, a hormone that regulates hunger and energy homeostasis. By binding to and modulating the activity of GOAT, these compounds can influence metabolic processes .
Mode of Action
These compounds bind to GOAT and modulate its activity
Biochemical Pathways
The modulation of GOAT activity by these compounds affects the ghrelin pathway. Ghrelin is a hormone that stimulates hunger and plays a role in energy homeostasis. By modulating the activity of GOAT, these compounds can influence the levels of active ghrelin in the body, thereby affecting metabolic processes .
Result of Action
The modulation of GOAT activity by these compounds can lead to changes in the levels of active ghrelin in the body. This can result in alterations in hunger signals and energy homeostasis. The exact molecular and cellular effects of these compounds’ action are still under investigation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)-5-pyridin-3-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c1-15-6-8-18(9-7-15)27-20(17-5-3-11-23-14-17)19(25-26-27)21(28)24-13-16-4-2-10-22-12-16/h2-12,14H,13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPDYILSDAOJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide |
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